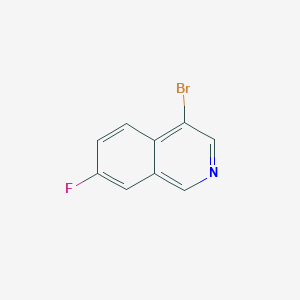

4-Bromo-7-fluoroisoquinoline

Description

BenchChem offers high-quality 4-Bromo-7-fluoroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-fluoroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXANYJSMNHLBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-7-fluoroisoquinoline: A Core Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. In the landscape of medicinal chemistry, strategic halogenation of such scaffolds is a time-honored strategy to modulate a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.

This guide focuses on 4-Bromo-7-fluoroisoquinoline, a di-halogenated isoquinoline derivative poised as a versatile building block for the synthesis of novel therapeutics. The specific placement of a bromine atom at the C4-position and a fluorine atom at the C7-position offers orthogonal reactivity, enabling selective functionalization and the generation of diverse molecular libraries. The C4-bromo substituent serves as a key handle for transition-metal-catalyzed cross-coupling reactions, while the C7-fluoro group can influence electronics, improve metabolic stability, and enhance binding interactions. This document provides a comprehensive overview of the known chemical properties, plausible synthetic routes, reactivity profile, and potential applications of 4-Bromo-7-fluoroisoquinoline in modern drug discovery.

Physicochemical and Spectroscopic Properties

While detailed experimental data for 4-Bromo-7-fluoroisoquinoline is not extensively published, its fundamental properties can be summarized based on available database information and predictions. These properties are crucial for designing synthetic routes, purification strategies, and for understanding its behavior in biological assays.

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroisoquinoline

| Property | Value | Source |

| CAS Number | 1416500-77-0 | |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | |

| Monoisotopic Mass | 224.95894 Da | |

| Predicted XlogP | 2.9 | |

| Appearance | Solid (expected) | Inferred |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water. | Inferred from related structures[1] |

Table 2: Predicted Mass Spectrometry Data [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.96622 |

| [M+Na]⁺ | 247.94816 |

| [M+K]⁺ | 263.92210 |

| [M-H]⁻ | 223.95166 |

Note: XlogP is a computed measure of hydrophobicity, a key parameter in assessing drug-likeness.[2]

Synthesis of 4-Bromo-7-fluoroisoquinoline: A Proposed Pathway

The causality behind this proposed route lies in the strategic introduction of the fluorine atom first via the starting material, 3-fluoroaniline. The subsequent cyclization to form the 7-fluoroisoquinoline core is a well-established transformation. The final bromination step is directed to the C4 position, which is electronically activated and sterically accessible.

Caption: Proposed synthetic workflow for 4-Bromo-7-fluoroisoquinoline.

Experimental Protocol: A Representative Pomeranz-Fritsch Synthesis and Bromination

The following protocol is a representative, field-proven methodology adapted from the synthesis of similar isoquinoline systems.[3]

Step 1: Synthesis of 7-Fluoroisoquinoline (Pomeranz-Fritsch Reaction)

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (e.g., 100 mL) cooled in an ice bath (0-5 °C), slowly add 3-fluoroaniline (1.0 eq).

-

Addition of Acetal: While maintaining the temperature below 10 °C, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution while cooling.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-fluoroisoquinoline can be purified by silica gel column chromatography.

Step 2: Synthesis of 4-Bromo-7-fluoroisoquinoline (Electrophilic Bromination)

-

Reaction Setup: Dissolve 7-fluoroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Bromination: Add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 eq) in sulfuric acid dropwise to the mixture. The C4 position is the most electronically favorable site for electrophilic attack on the isoquinoline ring.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Work-up and Purification: Following the same quenching, basification, and extraction procedure as in Step 1, the crude product is obtained. Purification by column chromatography or recrystallization should yield the final product, 4-Bromo-7-fluoroisoquinoline.

Chemical Reactivity and Derivatization Potential

The utility of 4-Bromo-7-fluoroisoquinoline as a building block stems from the differential reactivity of its two halogen substituents. The C4-bromo bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C7-fluoro bond is generally more stable but can participate in nucleophilic aromatic substitution (SₙAr) under specific conditions. This orthogonal reactivity allows for sequential, site-selective modifications.

Caption: Key reactivity pathways for 4-Bromo-7-fluoroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions (at C4-Br)

The carbon-bromine bond at the 4-position is the primary site for synthetic elaboration. Its reactivity is well-established in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[4][5]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides a robust method for synthesizing 4-aryl-7-fluoroisoquinolines. This reaction is fundamental for creating bi-aryl structures common in kinase inhibitors and other targeted therapies.[4]

-

Sonogashira Coupling: Coupling with terminal alkynes introduces a linear, rigid alkynyl linker, a valuable motif for probing binding pockets and as a precursor for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond, enabling the synthesis of 4-aminoisoquinoline derivatives. Aryl amines are prevalent in pharmacologically active compounds.[5]

-

Heck Coupling: Reaction with alkenes can be used to install vinyl groups at the C4 position.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions and must be determined empirically for each substrate class. The general catalytic cycle for these transformations involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination.[6]

Nucleophilic Aromatic Substitution (at C7-F)

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond and is generally unreactive towards palladium-catalyzed cross-coupling. However, the C7-position on the electron-deficient isoquinoline ring can undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, typically requiring harsh conditions such as high temperatures and a strong base. This provides a pathway to introduce oxygen, sulfur, or nitrogen nucleophiles at this position, although this transformation is less common and more challenging than C4-functionalization.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-7-fluoroisoquinoline is not just a synthetic intermediate; it is a strategically designed building block for creating drug candidates with optimized properties. The specific halogenation pattern imparts several advantageous features.

-

Vector for Library Synthesis: As outlined in the reactivity section, the C4-bromo position is an ideal anchor point for library synthesis. Diverse arrays of fragments can be introduced via high-throughput cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).[7]

-

Modulation of ADMET Properties:

-

Fluorine at C7: The introduction of fluorine is a common strategy in medicinal chemistry to block sites of metabolism. The C-F bond is highly stable, and its presence can prevent oxidative metabolism by cytochrome P450 enzymes at or near the C7 position, potentially increasing the half-life and oral bioavailability of a drug candidate.

-

Bromine at C4: The bromine atom increases the molecule's lipophilicity, which can enhance membrane permeability. While often replaced during synthesis, if retained in the final molecule, it can form halogen bonds with protein targets, contributing to binding affinity.

-

-

Scaffold for Bioactive Molecules: The isoquinoline core is found in many classes of drugs. Halogenated quinolines and isoquinolines, in particular, are key components of compounds with anti-cancer and anti-malarial activity.[1][8] For example, the 7-chloroquinoline moiety is the core pharmacophore of the well-known antimalarial drug chloroquine.[8] By analogy, 4-Bromo-7-fluoroisoquinoline serves as a valuable starting point for the synthesis of novel kinase inhibitors, GPCR antagonists, and other targeted agents.

Conclusion

4-Bromo-7-fluoroisoquinoline represents a high-value, strategic building block for contemporary drug discovery. Its di-halogenated structure provides a platform for orthogonal synthesis, allowing for the selective and versatile introduction of a wide range of functional groups. The C4-bromo position is primed for diversification via robust palladium-catalyzed cross-coupling chemistry, while the C7-fluoro substituent offers a means to enhance metabolic stability and modulate electronic properties. For medicinal chemists and drug development scientists, this compound is not merely an intermediate but a tool for efficiently generating novel, drug-like molecules with tailored pharmacokinetic and pharmacodynamic profiles, accelerating the journey from hit identification to clinical candidate.

References

- Google Patents. (n.d.). JP2018070562A - Preparation of 4-fluoroisoquinoline.

-

Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556–558. Available at: [Link]

-

PubChemLite. (n.d.). 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-7-chloroisoquinoline (C9H5BrClN). Retrieved from [Link]

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

PubChemLite. (n.d.). 4-bromo-7-methoxyisoquinoline (C10H8BrNO). Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

-

Al-Harrasi, A., & Giernoth, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 51. Available at: [Link]

- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

PubChem. (n.d.). 7-Bromo-4-phenylmethoxyisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

-

Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 32, 104560. Available at: [Link]

-

Coghi, P., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 27(3), 893. Available at: [Link]

Sources

- 1. Buy 4-Bromo-7-chloro-6-fluoroisoquinoline | 1375302-35-4 [smolecule.com]

- 2. PubChemLite - 4-bromo-7-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Monograph: 4-Bromo-7-fluoroisoquinoline

The following technical guide provides an in-depth analysis of 4-Bromo-7-fluoroisoquinoline , a critical halogenated heterocyclic building block used in modern medicinal chemistry and materials science.

CAS Number: 1416500-77-0[1]

Executive Summary & Strategic Value

4-Bromo-7-fluoroisoquinoline is a bifunctionalized heteroaromatic scaffold characterized by two distinct reactive handles: a bromine atom at the C4 position and a fluorine atom at the C7 position.[1] This specific substitution pattern renders it a high-value intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active ligands.

-

The C4-Bromine Handle: Located on the electron-deficient pyridyl ring, this site is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange.

-

The C7-Fluorine Motif: Situated on the benzenoid ring, the fluorine atom modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and protein-ligand binding interactions via dipole effects, without significantly altering steric bulk.

Chemical Profile & Identification

The following data establishes the baseline identity for quality control and procurement verification.

| Property | Specification |

| CAS Number | 1416500-77-0 |

| IUPAC Name | 4-Bromo-7-fluoroisoquinoline |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| SMILES | FC1=CC=C2C(C(Br)=CN=C2)=C1 |

| InChIKey | LFSNMZKTWDLKEC-UHFFFAOYSA-N |

Synthetic Methodology

Retrosynthetic Logic

The most efficient route to 4-Bromo-7-fluoroisoquinoline avoids the complex de novo construction of the isoquinoline core. Instead, it utilizes a Late-Stage Functionalization (LSF) strategy.

Causality of Approach:

-

Regioselectivity: Electrophilic aromatic substitution (EAS) on a neutral isoquinoline scaffold occurs predominantly at the C4 position . This is due to the stability of the intermediate arenium ion and the high electron density at C4 compared to the protonated nitrogen species (which directs to C5/C8).

-

Substrate Availability: 7-Fluoroisoquinoline is a known precursor, accessible via the Pomeranz-Fritsch reaction of 3-fluorobenzaldehyde.

Optimized Synthesis Protocol: Electrophilic Bromination

Objective: Selective bromination of 7-fluoroisoquinoline at the C4 position.

Reagents:

-

Substrate: 7-Fluoroisoquinoline (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Solvent: Acetonitrile (ACN) or DMF (Polar aprotic solvents stabilize the transition state).

-

Catalyst: No catalyst required for neutral species, though mild heat accelerates kinetics.

Step-by-Step Workflow:

-

Dissolution: Dissolve 7-fluoroisoquinoline in anhydrous Acetonitrile (0.5 M concentration). Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent moisture interference.

-

Addition: Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Note: Portion-wise addition prevents localized over-concentration and potential side reactions.

-

Reaction: Stir the mixture at 25–40°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. The formation of the product is indicated by a mass shift of +79/81 Da (Br isotopes).

-

Quench & Workup: Remove solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove succinimide byproduct) and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthetic Pathway Visualization

The following diagram illustrates the core synthesis and the regioselective logic.

Figure 1: Synthetic route highlighting the conversion of aldehyde precursors to the final brominated scaffold.

Reactivity Profile & Applications

The utility of 4-Bromo-7-fluoroisoquinoline lies in its ability to serve as a "linchpin" molecule in divergent synthesis.

Divergent Reactivity Map

The C4-Bromine bond is chemically distinct from the C-F bond and the pyridine nitrogen, allowing for orthogonal functionalization.

-

Suzuki-Miyaura Coupling (C-C Bond Formation):

-

Reactivity: High. The electron-deficient nature of the isoquinoline ring facilitates oxidative addition of Pd(0).

-

Application: Attaching aryl or heteroaryl groups to create biaryl kinase inhibitors.

-

Protocol Note: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃) to avoid defluorination.

-

-

Buchwald-Hartwig Amination (C-N Bond Formation):

-

Reactivity: Moderate to High.

-

Application: Introduction of amine side chains to modulate solubility and target affinity.

-

-

Lithium-Halogen Exchange:

-

Reactivity: Fast at -78°C using n-BuLi.

-

Application: Generation of the C4-lithio species, which can be trapped with electrophiles (aldehydes, ketones, CO₂) to introduce carbon frameworks.

-

Reactivity Visualization[2]

Figure 2: Divergent synthesis map demonstrating the versatility of the C4-bromo handle.

Medicinal Chemistry Implications

The Fluorine Effect

The C7-fluorine atom is not merely a bystander; it is a strategic bioisostere.

-

Metabolic Blocking: The C7 position in isoquinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this pathway, extending the drug's half-life (

). -

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the isoquinoline nitrogen, potentially reducing non-specific binding (hERG liability) while maintaining hydrogen bond acceptor capability.

Self-Validating Protocol: Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

-

¹H NMR (CDCl₃, 400 MHz):

-

H1 (Singlet): ~9.0–9.2 ppm (Most deshielded, adjacent to N).

-

H3 (Singlet): ~8.6–8.8 ppm.

-

H5/H6/H8: Look for specific splitting patterns. H8 (adjacent to F) may show H-F coupling (

~8–10 Hz).

-

-

¹³C NMR: Observe C-F coupling doublets in the aromatic region.

Safety & Handling

-

Hazards: Like many halogenated isoquinolines, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Storage: Store at 2–8°C under inert gas. Protect from light to prevent slow photodebromination.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to F and Br content).

References

-

PubChem. (n.d.). 4-Bromoisoquinoline (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for Fluorine utility).

Sources

Technical Guide: 4-Bromo-7-fluoroisoquinoline

[1]

Executive Summary & Chemical Profile

4-Bromo-7-fluoroisoquinoline (CAS: 1416500-77-0) is a disubstituted isoquinoline scaffold characterized by high electrophilic potential at the C1 position and orthogonal reactivity at the C4 (bromine) and C7 (fluorine) positions.[1] It serves as a "privileged structure" in medicinal chemistry, particularly for Type II kinase inhibitors where the isoquinoline core mimics the adenine ring of ATP, while the C7-fluorine atom modulates metabolic stability (blocking oxidative metabolism) and lipophilicity.

Physicochemical Data Profile

Note: Experimental values are batch-dependent; values below represent consensus data for high-purity research grades.

| Property | Value / Description |

| IUPAC Name | 4-Bromo-7-fluoroisoquinoline |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Predicted/Analog-based) |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Key Reactivity | C4-Suzuki Coupling; C1-Nucleophilic Substitution (SɴAr) |

Synthesis & Manufacturing Protocols

The synthesis of 4-bromo-7-fluoroisoquinoline relies on the regioselective electrophilic aromatic substitution of the parent heterocycle. The C4 position of the isoquinoline ring is the most electron-rich site in the protonated species, allowing for selective bromination without affecting the deactivated C7-fluorine moiety.

Core Protocol: Regioselective Bromination

Objective: Install a bromine atom at C4 of 7-fluoroisoquinoline with >95% regioselectivity.

Reagents & Materials

-

Substrate: 7-Fluoroisoquinoline (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

-

Catalyst: Optional: TFA (0.1 eq) to accelerate reaction via protonation.

Step-by-Step Workflow

-

Dissolution: Charge a reaction vessel with 7-fluoroisoquinoline (10 mmol) and anhydrous MeCN (50 mL). Ensure the system is under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add NBS (11 mmol) portion-wise over 15 minutes to control the exotherm.

-

Mechanism Note: The reaction proceeds via the formation of a bromonium intermediate. The electron-withdrawing fluorine at C7 deactivates the benzenoid ring, directing electrophilic attack almost exclusively to the heteroaromatic C4 position.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursor to the final functionalized scaffold.

Figure 1: Regioselective bromination pathway for 4-Bromo-7-fluoroisoquinoline synthesis.

Applications in Drug Discovery

4-Bromo-7-fluoroisoquinoline is a "linchpin" intermediate. The bromine atom serves as a handle for Palladium-catalyzed cross-coupling, while the fluorine atom remains inert during these steps, later serving to modulate the physicochemical properties of the final drug candidate.

Primary Application: Suzuki-Miyaura Cross-Coupling

This reaction is used to attach aryl or heteroaryl groups to the C4 position, a common structural motif in kinase inhibitors (e.g., targeting c-KIT, VEGFR, or IRAK4).

Protocol Validation:

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred due to the steric accessibility of the C4 position.

-

Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent defluorination).

-

Solvent: Dioxane/Water (4:1) promotes the solubility of boronic acids.

Functionalization Workflow

The diagram below details the divergent synthesis capabilities starting from the 4-bromo-7-fluoroisoquinoline core.

Figure 2: Divergent synthetic utility of the 4-bromo-7-fluoroisoquinoline scaffold.

Safety & Handling

-

Hazards: As a halogenated aromatic, this compound may be a skin and eye irritant. The C4-bromine bond can be labile under high UV exposure; store in amber vials.

-

Fluorine Safety: While the C-F bond is stable, combustion can release toxic HF gas. Use standard fume hood protocols.

-

Storage: Keep at 2–8°C under inert gas (Argon) to prevent slow oxidation or hydrolysis.

References

-

National Institutes of Health (NIH). (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[1] Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2014). Bicyclic sulfonamide compounds as sodium channel inhibitors (WO2014201173A1).

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 4-Bromo-7-fluoroisoquinoline in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing reaction kinetics, purification strategies, and downstream formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-7-fluoroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive public domain data for this specific molecule, this document establishes a framework for understanding its solubility based on first principles, analysis of analogous structures, and predictive assessments. Crucially, it provides detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the viability of a chemical entity for further development.[1] In the pharmaceutical industry, poor solubility is a major hurdle, leading to low absorption, inadequate bioavailability, and ultimately, the failure of promising drug candidates.[2] Understanding the solubility of a molecule like 4-Bromo-7-fluoroisoquinoline in a range of organic solvents is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification via crystallization.

-

Analytical Chemistry: Preparing stock solutions and standards for assays such as HPLC, LC-MS, and NMR.

-

Screening and Assay Development: Ensuring compound integrity and avoiding false negatives in high-throughput screening (HTS) campaigns, which often rely on initial dissolution in Dimethyl Sulfoxide (DMSO).[2]

-

Preformulation: Identifying potential solvent systems for early-stage formulation and toxicology studies.

This guide will delve into the structural features of 4-Bromo-7-fluoroisoquinoline that govern its solubility and provide actionable protocols for its empirical determination.

Physicochemical Profile of 4-Bromo-7-fluoroisoquinoline

To understand a molecule's solubility, one must first understand the molecule itself. The key physicochemical properties of 4-Bromo-7-fluoroisoquinoline are summarized below.

| Property | Value / Structure | Source |

| Molecular Formula | C₉H₅BrFN | [3][4] |

| Molecular Weight | 226.05 g/mol | [4] |

| Chemical Structure | (See Figure 1) | [3] |

| Predicted XlogP | 2.9 | [3] |

| Appearance | Expected to be a solid powder at room temperature. | [4] |

The structure reveals a rigid, aromatic isoquinoline core. The nitrogen atom acts as a hydrogen bond acceptor, while the bromine and fluorine substituents increase the molecule's lipophilicity and molecular weight. The predicted XlogP of 2.9 suggests a preference for lipophilic environments over aqueous ones, foreshadowing poor water solubility but favorable solubility in many organic solvents.[3]

Figure 1: Molecular structure and key features of 4-Bromo-7-fluoroisoquinoline.

Predictive Solubility Analysis in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility behavior of 4-Bromo-7-fluoroisoquinoline across a spectrum of common laboratory solvents. The parent isoquinoline molecule dissolves well in most common organic solvents.[5] The addition of halogen atoms generally favors solubility in organic media.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents can effectively solvate the polar isoquinoline core without engaging in strong hydrogen bonding that would compete with solute-solute interactions in the crystal lattice. DMSO, in particular, is an excellent solvent for a wide range of heterocyclic compounds and is the industry standard for creating high-concentration stock solutions for screening.[8][9][10]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good to moderate solubility is likely. The polarity of these solvents is sufficient to interact with the isoquinoline dipole, and they are excellent solvents for aromatic and halogenated compounds.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate solubility is predicted. While less polar than chlorinated solvents, ethers can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher dielectric constant.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is expected. These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the nitrogen atom, the large, non-polar surface of the molecule may limit extensive solvation.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted. The presence of the polar nitrogen atom in the isoquinoline ring system significantly reduces its compatibility with purely non-polar hydrocarbon solvents. Toluene may show slightly better performance than hexanes due to its ability to engage in pi-stacking interactions with the aromatic rings.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask 180 (SF-180) method for determining equilibrium thermodynamic solubility. This value represents the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Causality Behind Experimental Choices:

-

Why Shake-Flask? It is the most reliable method for determining thermodynamic solubility, ensuring that the system reaches true equilibrium.

-

Why Temperature Control? Solubility is temperature-dependent. Standard measurements are often performed at ambient temperature (~25 °C) and physiological temperature (37 °C).[11]

-

Why Excess Solid? The continuous presence of undissolved solid is essential to guarantee that the solution remains saturated throughout the experiment.

-

Why 24-48 Hours? This duration is typically sufficient for structurally rigid molecules to reach equilibrium between the solid and solution phases. For some compounds, longer times may be needed, which should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).

-

Why HPLC-UV Analysis? It is a robust, sensitive, and widely available method for quantifying the concentration of the dissolved analyte.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of 4-Bromo-7-fluoroisoquinoline into a 1.5 mL glass HPLC vial. Record the exact weight.

-

Add 1.0 mL of the desired organic solvent (e.g., Acetonitrile) to the vial.

-

Prepare a set of calibration standards by dissolving a known mass of the compound in the solvent of choice to create a stock solution (e.g., 1 mg/mL), followed by serial dilutions to cover the expected solubility range.

-

-

Equilibration:

-

Seal the vials tightly with screw caps containing a PTFE septum.

-

Place the vials on a rotating shaker or orbital incubator set to a constant temperature (e.g., 25 °C) and moderate agitation speed for 24-48 hours. Ensure there is visible solid material in suspension throughout.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (ideally, a filter with low compound binding, such as PTFE or regenerated cellulose) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

If necessary, dilute the filtered sample with the same solvent to bring its concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the filtered samples by a validated HPLC-UV method.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of 4-Bromo-7-fluoroisoquinoline in the filtered sample.

-

Apply the dilution factor, if any, to determine the final solubility value in mg/mL or µg/mL. This can be converted to molarity (mol/L) using the molecular weight.

-

-

Self-Validation:

-

Solid-State Analysis: After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a method like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound has not changed its crystalline form or degraded during the experiment.

-

Figure 2: Experimental workflow for thermodynamic solubility determination.

High-Throughput Protocol: Kinetic Solubility Determination (Nephelometry)

For early-stage discovery, a high-throughput kinetic solubility assay is often employed to rank-order compounds. This method measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous or semi-aqueous system. Laser nephelometry is a highly effective technique for this, detecting scattered light from insoluble particles.[1][12]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 4-Bromo-7-fluoroisoquinoline in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96- or 384-well microplate, add the solvent system to be tested (e.g., a buffer or a solvent mixture).

-

Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the wells, creating a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) at a controlled temperature.

-

Measurement: Read the plate on a microplate nephelometer, such as the BMG LABTECH NEPHELOstar Plus.[12] The instrument measures the intensity of scattered light, which is directly proportional to the amount of precipitated material.

-

Data Analysis: The kinetic solubility limit is defined as the concentration at which the nephelometry signal rises significantly above the background, indicating the onset of precipitation.

Conclusion

While specific experimental data for the solubility of 4-Bromo-7-fluoroisoquinoline is not widely published, a detailed analysis of its physicochemical properties allows for robust predictions of its behavior in various organic solvents. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in chlorinated solvents, and lower solubility in alcohols and non-polar hydrocarbons. This guide provides the necessary theoretical foundation and, more importantly, detailed, actionable protocols for researchers to determine the thermodynamic and kinetic solubility of this compound with high confidence. The application of these standardized methods will yield the reliable, high-quality data essential for advancing research and development involving 4-Bromo-7-fluoroisoquinoline.

References

-

UDTECH. (2025). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. Available at: [Link]

-

ResearchGate. (2025). Solubility of Flavonoids in Organic Solvents. Available at: [Link]

-

PubChemLite. 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Available at: [Link]

-

Wikipedia. Isoquinoline. Available at: [Link]

-

American Elements. 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3. Available at: [Link]

-

PubChem. 7-Bromo-4,4-difluoro-3,3-dimethylisoquinoline | C11H10BrF2N. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]

-

ACS Publications. The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. Available at: [Link]

-

Gaylord Chemical. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Available at: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Available at: [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Available at: [Link]

-

University of East Anglia. Chapter 7: Quinolines and Isoquinolines. Available at: [Link]

-

arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Available at: [Link]

-

PubMed Central. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Available at: [Link]

-

ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

-

ResearchGate. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

EMBIBE. The solubility of haloalkanes is greater in water. Available at: [Link]

-

ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Available at: [Link]

- Google Patents. Method for preparing 7-bromoisoquinoline.

-

Math-Net.Ru. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic. Available at: [Link]

-

ResearchGate. Evaluation of Predictive Solubility Models in Pharmaceutical Process Development. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. PubChemLite - 4-bromo-7-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 4. americanelements.com [americanelements.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. embibe.com [embibe.com]

- 7. echemi.com [echemi.com]

- 8. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gchemglobal.com [gchemglobal.com]

- 10. mathnet.ru [mathnet.ru]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. bmglabtech.com [bmglabtech.com]

4-Bromo-7-fluoroisoquinoline literature review

The following technical guide details the synthesis, reactivity, and medicinal chemistry applications of 4-Bromo-7-fluoroisoquinoline .

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

4-Bromo-7-fluoroisoquinoline (CAS: 1416500-77-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile : the C4-bromine atom serves as a labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C7-fluorine atom acts as a metabolic blocker or an electronic modulator of the pyridine ring's basicity. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in designing kinase inhibitors and GPCR modulators.

Chemical Identity

| Property | Data |

| CAS Number | 1416500-77-0 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |

| Purity Standard | >97% (HPLC) for catalytic applications |

Synthesis Architectures

The synthesis of 4-bromo-7-fluoroisoquinoline requires overcoming the inherent regioselectivity challenges of the isoquinoline ring. Two primary strategies are employed: the "Precision Route" (Transition-Metal Catalyzed) and the "Scale-Up Route" (Classic Electrophilic Substitution).

Method A: The Precision Route (Pd-Catalyzed Cyclization)

Best for: High regioselectivity, late-stage diversification, and avoiding isomer separation.

This modern approach utilizes a 2-alkynyl benzyl azide precursor. The reaction is driven by a palladium(II) catalyst which activates the alkyne, triggering a 6-endo-dig cyclization followed by bromination.

-

Precursor: 2-(2-fluoro-alkynyl)benzyl azide derivatives.

-

Catalyst System: PdBr₂ / CuBr₂.

-

Mechanism: The copper(II) bromide acts as both the oxidant and the bromine source, ensuring the halogen is installed exclusively at the C4 position during ring closure.

Method B: The Scale-Up Route (Direct Bromination)

Best for: Multi-gram to kilogram synthesis where starting materials are inexpensive.

This route begins with the synthesis of the 7-fluoroisoquinoline core, typically via the Pomeranz-Fritsch reaction (condensation of 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal), followed by acid-mediated cyclization.

-

Challenge: Standard electrophilic bromination (Br₂/AlCl₃) often favors the C5 or C8 positions in protonated isoquinolines.

-

Solution: High-temperature bromination of the hydrochloride salt in nitrobenzene at 180°C, or the use of a "swamping catalyst" method, forces substitution at the C4 position via an addition-elimination mechanism rather than standard EAS.

Visualization: Synthesis Logic

Figure 1: Comparison of the Classical (Top) and Modern (Bottom) synthetic pathways.

Reactivity & Functionalization

The 4-bromo-7-fluoroisoquinoline scaffold offers two distinct "handles" for chemical modification, allowing for sequential functionalization.

C4-Position: The "Soft" Handle (Cross-Coupling)

The C4-bromine bond is highly reactive toward oxidative addition by Pd(0). This allows for rapid library generation.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Sonogashira: Introduces alkynes (rigid linkers).

-

Buchwald-Hartwig: Introduces amines (solubility enhancing groups).

C7-Position: The "Hard" Handle (Electronic Tuning)

The C7-fluorine is generally stable under standard cross-coupling conditions, serving as a metabolic block (preventing oxidation on the benzene ring). However, it can be engaged in Nucleophilic Aromatic Substitution (SₙAr) if the pyridine ring is activated (e.g., formation of the N-oxide), though this is less common than C4 manipulation.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: To couple a phenyl group to the C4 position.

Reagents:

-

4-Bromo-7-fluoroisoquinoline (1.0 equiv)[1]

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane[2]

Step-by-Step:

-

Setup: In a microwave vial or round-bottom flask, combine the isoquinoline substrate, boronic acid, and palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

-

Workup: Cool to room temperature. Filter through a Celite pad, washing with EtOAc.[2] Wash the filtrate with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Pd-Catalyzed Synthesis of the Core (Route A)

Adapted from Snippet 1.11 methodology.

Reagents:

-

2-(2-fluoro-alkynyl)benzyl azide (1.0 equiv)

-

PdBr₂ (5 mol%)

-

CuBr₂ (3.0 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step:

-

Dissolution: Dissolve the azide precursor in MeCN (0.1 M concentration).

-

Catalyst Addition: Add PdBr₂ and CuBr₂ in one portion.

-

Heating: Heat the mixture to 80°C under an air atmosphere (CuBr₂ acts as the oxidant).

-

Monitoring: Monitor by TLC until the azide is consumed (caution: azides are potentially explosive; use a safety shield).

-

Isolation: Quench with saturated NH₄Cl solution (to remove Copper salts). Extract with DCM. Purify via silica gel chromatography.

References

-

Synthesis of 4-Fluoroisoquinoline (Contextual) . Quick Company. Available at: [Link]

-

Selective Synthesis of 4-Bromoisoquinoline (Pd-Catalyzed) . ResearchGate.[3] Available at: [Link]

-

Synthesis of 4-Bromoisoquinoline (Classic Method) . PrepChem. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination . National Institutes of Health (PMC). Available at: [Link]

-

The Role of Fluorine in Medicinal Chemistry . PubMed. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 4-Bromo-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromo-7-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes available data from structurally analogous compounds to offer a robust framework for its safe handling, storage, and use. The guide covers essential physicochemical properties, outlines potential synthetic routes and key reactivity patterns, and discusses its applications as a building block in medicinal chemistry. The protocols and safety recommendations herein are designed to be self-validating, emphasizing a precautionary approach to empower researchers in minimizing risks and ensuring experimental integrity.

Introduction: The Significance of Halogenated Isoquinolines in Modern Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3] Bromine can serve as a versatile synthetic handle for cross-coupling reactions, while fluorine is known to enhance metabolic stability, membrane permeation, and binding affinity to target proteins.[4][5]

4-Bromo-7-fluoroisoquinoline combines these features, making it a valuable intermediate for the synthesis of novel chemical entities.[6] This guide aims to provide a comprehensive resource for researchers working with this compound, fostering a culture of safety and enabling its effective utilization in research and development.

Physicochemical Properties and Identification

While extensive experimental data for 4-Bromo-7-fluoroisoquinoline is not publicly available, its fundamental properties can be derived from its chemical structure and data from similar compounds.

| Property | Value | Source |

| Chemical Formula | C₉H₅BrFN | PubChem[7] |

| Molecular Weight | 226.05 g/mol | American Elements[8] |

| Appearance | Expected to be a solid powder | Inferred from related compounds[4][8] |

| Storage Temperature | Room temperature, in a dry, well-ventilated place | Inferred from related compounds[8][9] |

Note: Some of the data presented are based on predictions and information for structurally related compounds.

Hazard Identification and GHS Classification (Precautionary)

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[10]

Reactivity Profile and Synthetic Utility

The reactivity of 4-Bromo-7-fluoroisoquinoline is dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.[4][11]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 7-position can be displaced by strong nucleophiles, although this is generally less facile than reactions at the bromine-bearing carbon. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring.[4]

Caption: Reactivity of 4-Bromo-7-fluoroisoquinoline.

Potential Synthetic Routes

The synthesis of 4-Bromo-7-fluoroisoquinoline is not widely reported in the literature. However, a plausible synthetic route can be extrapolated from known preparations of similar isoquinoline derivatives. One potential pathway involves the bromination of a 7-fluoro-substituted isoquinoline precursor. Another approach could be a multi-step synthesis starting from a suitably substituted benzene derivative, followed by the construction of the isoquinoline ring system.[12][13]

A general synthetic strategy for related compounds involves the cyclization of o-alkynyl benzyl azides.[11]

Safe Handling and Storage Protocols

Given the hazardous nature of halogenated aromatic compounds, strict adherence to safety protocols is paramount.

6.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant overalls.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.

Caption: Recommended PPE for handling.

6.2. Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[9]

-

Avoid generating dust.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly after handling.[9]

6.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures

7.1. First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

7.2. Spill Response

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Caption: Spill response decision workflow.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[10]

Toxicological Information

There is no specific toxicological data for 4-Bromo-7-fluoroisoquinoline. However, quinoline and its derivatives have been shown to cause liver and respiratory system effects in animal studies.[2] Halogenated hydrocarbons can also exhibit toxic effects.[14] Therefore, it is prudent to handle this compound with a high degree of caution and to assume it is toxic.

Applications in Research and Drug Discovery

4-Bromo-7-fluoroisoquinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6] The isoquinoline core is present in a wide range of biologically active compounds.[1] The bromine atom provides a site for diversification through cross-coupling reactions, while the fluorine atom can improve the metabolic stability and pharmacokinetic profile of the final compounds.[3][4] This makes it an attractive starting material for the development of novel drug candidates in areas such as oncology and infectious diseases.

Conclusion

4-Bromo-7-fluoroisoquinoline is a promising but potentially hazardous chemical intermediate. While a comprehensive safety profile is yet to be established, a thorough understanding of the risks associated with similar halogenated heterocyclic compounds allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely handle and effectively utilize this compound in their synthetic and medicinal chemistry endeavors, paving the way for new discoveries in drug development.

References

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

-

ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4-Bromo-7-(trifluoromethyl)isoquinoline. Retrieved from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

-

American Elements. (n.d.). 5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3. Retrieved from [Link]

-

Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

-

ResearchGate. (2007). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]

-

ResearchGate. (2014). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Retrieved from [Link]

- Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

-

Chlebek, J., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications, 11(6), 753-756. Retrieved from [Link]

-

Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Ghittori, S., et al. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Mutation Research, 347(3-4), 133-143. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. health.state.mn.us [health.state.mn.us]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - 4-bromo-7-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 8. americanelements.com [americanelements.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 13. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 14. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

4-Bromo-7-fluoroisoquinoline as a building block for medicinal chemistry

Executive Summary

4-Bromo-7-fluoroisoquinoline (CAS: 878167-93-2) represents a high-value scaffold for "Scaffold Hopping" and lead optimization in kinase inhibitor and GPCR ligand discovery. This building block offers a unique synergy: the bromine at C4 serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), while the fluorine at C7 blocks a primary metabolic soft spot (cytochrome P450 oxidation) and modulates the electronic environment of the pyridine-like ring.

This guide details the physicochemical profile, synthetic utility, and specific protocols for integrating this moiety into drug candidates, specifically targeting Rho-associated protein kinase (ROCK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors.

Physicochemical Profile & Design Logic

The strategic placement of fluorine at C7 is not merely decorative; it fundamentally alters the molecule's behavior compared to the parent isoquinoline.

| Property | Isoquinoline | 4-Bromo-7-fluoroisoquinoline | Impact on Drug Design |

| Molecular Weight | 129.16 | 226.05 | Moderate increase; remains fragment-compliant. |

| cLogP | ~2.1 | ~3.4 | Increased lipophilicity improves membrane permeability. |

| pKa (Conj. Acid) | 5.4 | ~4.1 | Fluorine inductive effect lowers pKa, reducing lysosomal trapping. |

| Metabolic Stability | Low (C5/C7 oxidation) | High | C7-F blocks the primary site of oxidative metabolism. |

| Electronic Nature | Electron-deficient | Highly Electron-deficient | Facilitates nucleophilic attacks at C1; stabilizes C4-Metal complexes. |

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: SAR Logic of the 4-Br-7-F-Isoquinoline scaffold. The C4-Br allows library expansion, while C7-F enhances DMPK properties.

Synthetic Application Protocols

The following protocols are optimized for high-throughput medicinal chemistry (20–100 mg scale) and process validation (1–5 g scale).

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Install an aryl or heteroaryl group at the C4 position.[1] Challenge: Isoquinoline nitrogens can coordinate with Pd catalysts, poisoning the reaction. Solution: Use of a base-heavy system and bidentate ligands (dppf) or bulky phosphines (XPhos) to outcompete the nitrogen coordination.

Materials:

-

Substrate: 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base: K2CO3 (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or sealed tube, charge the 4-bromo-7-fluoroisoquinoline, boronic acid, and Pd catalyst.

-

Inertion: Seal the vessel and purge with Nitrogen or Argon for 3 cycles (Vacuum/Gas).

-

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K2CO3 solution. Note: The biphasic system helps solubilize inorganic bases.

-

Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 mins (microwave).

-

Monitoring: Monitor by LC-MS. The product usually elutes later than the starting bromide. Look for the loss of the Br isotope pattern (1:1 ratio of M/M+2).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Install an amino group at C4 (common for kinase hinge binders). Critical Parameter: The C4 position is less electrophilic than typical pyridines; highly active precatalysts are required.

Materials:

-

Substrate: 4-Bromo-7-fluoroisoquinoline (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: Xantphos (4 mol%) or BrettPhos (for difficult amines)

-

Base: Cs2CO3 (2.0 equiv, anhydrous)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charging: Add solid reagents (Substrate, Catalyst, Ligand, Base) in a glovebox or under a positive stream of Argon.

-

Reaction: Add anhydrous solvent. Heat to 100°C for 16 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove insoluble salts and Palladium black.

-

Purification: The basic nitrogen in the product allows for Acid-Base extraction or purification on amine-functionalized silica if standard silica causes streaking.

Experimental Workflow Visualization

The following flow chart details the decision matrix for functionalizing this building block.

Figure 2: Synthetic decision tree for functionalizing the 4-bromo handle.

Medicinal Chemistry Context & "The Fluorine Effect"

Metabolic Blocking (The C7 Advantage)

In non-fluorinated isoquinolines, the C5 and C7 positions are electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance.

-

Mechanism: Replacing the C7-Hydrogen with Fluorine removes this metabolic handle. The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.

-

Outcome: This modification typically extends half-life (

) and improves bioavailability without significantly increasing molecular weight.

Electronic Modulation

The strong electronegativity of the C7-Fluorine pulls electron density from the ring system.

-

Acidity (pKa): It lowers the pKa of the isoquinoline nitrogen (N2). This reduces the percentage of the drug that is protonated at physiological pH (7.4), potentially improving passive membrane permeability (LogD).

-

Reactivity: The electron-withdrawing nature activates the C1 position for potential nucleophilic aromatic substitution (SnAr) if further derivatization is required later in the synthesis.

Safety & Handling

-

Hazard Identification: 4-Bromo-7-fluoroisoquinoline is an irritant. Avoid inhalation of dust.

-

Chemical Compatibility: Compatible with standard organic solvents (DCM, DMF, DMSO).

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (brominated heterocycles can undergo photodehalogenation over long periods).

References

-

Synthesis of Fluorinated Isoquinolines

-

CN102875465A - Method for preparing 7-bromoisoquinoline. (Analogous chemistry for 7-fluoro derivatives).

-

-

Suzuki Coupling Applications

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

-

Suzuki–Miyaura Reactions of Pyrimidines and Heterocycles. Molecules 2020.[2]

-

-

Medicinal Chemistry of Fluorine

-

Buchwald-Hartwig Protocols

-

Kiloscale Buchwald–Hartwig Amination of Isoquinolines.[9] Organic Process Research & Development.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Functionalization of 4-Bromo-7-fluoroisoquinoline

Introduction: The Strategic Value of 4-Bromo-7-fluoroisoquinoline

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its unique electronic and structural properties make it an invaluable building block in medicinal chemistry. The specific compound, 4-Bromo-7-fluoroisoquinoline, offers chemists a versatile platform for molecular elaboration. The bromine atom at the C4 position serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C7 position modulates the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity of its derivatives.[1]

This guide provides detailed, field-proven protocols and technical insights for the key functionalization reactions of 4-Bromo-7-fluoroisoquinoline. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities. The protocols herein are presented not merely as a sequence of steps, but with a rationale for the choice of reagents and conditions, empowering the user to troubleshoot and adapt these methods.

Core Functionalization Strategies

The reactivity of 4-Bromo-7-fluoroisoquinoline is dominated by the C-Br bond, which is highly susceptible to palladium-catalyzed cross-coupling. The C-F bond is comparatively inert to these conditions but plays a crucial role in modulating the overall electron density of the aromatic system. The following sections detail the most effective methods for transforming the C4 position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for creating biaryl and aryl-heteroaryl structures.[2] It involves the palladium-catalyzed reaction of an organohalide with an organoboron species. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of 4-Bromo-7-fluoroisoquinoline. This is followed by transmetalation, where the organic group from a base-activated boronic acid (a boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]

The choice of base is critical; it activates the boronic acid, making it more nucleophilic for the transmetalation step.[4] The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. For electron-deficient heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands are often superior as they accelerate the rate-limiting reductive elimination step.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with 4-Bromo-7-fluoroisoquinoline.

Materials:

-

4-Bromo-7-fluoroisoquinoline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-7-fluoroisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. Degassing is crucial to prevent oxidation of the phosphine ligands and the Pd(0) species.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-7-fluoroisoquinoline product.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) | A robust, air-stable Pd(II) precatalyst that is reliably reduced in situ. The dppf ligand is effective for a broad range of substrates. |

| Base | K₂CO₃ (2.0 eq) | A moderately strong inorganic base, effective for activating a wide variety of boronic acids without causing hydrolysis of sensitive functional groups. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Dioxane effectively solubilizes organic components, while water is necessary to dissolve the inorganic base. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of the catalyst or reactants. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of substituted anilines and related compounds, the Buchwald-Hartwig amination is the preeminent method.[5] It allows for the palladium-catalyzed formation of C-N bonds from aryl halides and a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[6]

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) center. The resulting palladium(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. This key intermediate undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]